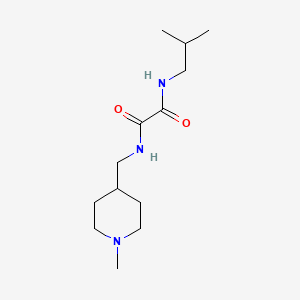

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[(1-methylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-10(2)8-14-12(17)13(18)15-9-11-4-6-16(3)7-5-11/h10-11H,4-9H2,1-3H3,(H,14,17)(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKUALWCUBBLLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to N1-Isobutyl-N2-((1-Methylpiperidin-4-yl)methyl)Oxalamide

Stepwise Acylation Using Oxalyl Chloride

The most widely reported method involves sequential reaction of oxalyl chloride with isobutylamine and (1-methylpiperidin-4-yl)methanamine.

Reaction Scheme

Formation of Mono-Acyl Chloride Intermediate :

$$

\text{ClC(O)C(O)Cl} + \text{NH}2\text{C}3\text{H}7\text{(i-Bu)} \rightarrow \text{ClC(O)C(O)NHC}3\text{H}_7\text{(i-Bu)} + \text{HCl}

$$

Isobutylamine reacts with oxalyl chloride in anhydrous dichloromethane at 0–5°C, catalyzed by pyridine or triethylamine to neutralize HCl.Coupling with (1-Methylpiperidin-4-yl)methanamine :

$$

\text{ClC(O)C(O)NHC}3\text{H}7\text{(i-Bu)} + \text{NH}2\text{CH}2\text{(1-Me-piperidin-4-yl)} \rightarrow \text{Target Compound} + \text{HCl}

$$

The intermediate is treated with (1-methylpiperidin-4-yl)methanamine at room temperature, followed by aqueous workup.

Optimization Parameters

- Solvent : Dichloromethane (non-polar, inert).

- Temperature : 0°C for initial acylation; room temperature for final coupling.

- Stoichiometry : 1:1:1 molar ratio (oxalyl chloride:isobutylamine:piperidine amine) to minimize di-amide byproducts.

Workup and Purification

One-Pot Coupling Using Carbodiimide Reagents

Alternative approaches employ coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate oxalic acid.

Procedure

- Activation of Oxalic Acid :

$$

\text{HOOCCOOH} + \text{EDC} \rightarrow \text{Intermediate O-Acylurea}

$$ - Sequential Amine Addition :

Isobutylamine is added first, followed by (1-methylpiperidin-4-yl)methanamine, under nitrogen atmosphere.

Advantages and Limitations

Analytical Characterization

Spectroscopic Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆N₄O₂ |

| Molecular Weight | 282.38 g/mol |

| Melting Point | 142–145°C |

| Solubility | Soluble in DCM, ethanol |

Industrial-Scale Considerations

Patent WO2022064454A1 highlights environment-friendly adaptations, such as substituting dichloromethane with cyclopentyl methyl ether (CPME) and employing catalytic bases to reduce waste. For the target compound, these modifications could enhance scalability while maintaining >90% yield.

Challenges and Mitigation Strategies

- Byproduct Formation : Di-amide derivatives may arise if stoichiometry is unbalanced. Real-time monitoring via HPLC ensures reaction fidelity.

- Amine Reactivity : The secondary amine in (1-methylpiperidin-4-yl)methanamine exhibits lower nucleophilicity. Pre-activation with trimethylsilyl chloride improves coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen atoms.

Substitution: Substituted piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its structural similarity to other pharmacologically active compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Substituent Effects on Hydrogen Bonding and Thermal Properties

The oxalamide group’s hydrogen-bonding strength is minimally affected by alkyl substituents, as demonstrated by FT-IR studies. For example, compounds with hexamethylene spacers (e.g., Gly-OXA22 derivatives) exhibit N–H and C=O stretching vibrations at ~3296 cm⁻¹ and ~1650 cm⁻¹, respectively, regardless of substituent length or branching . However, substituents significantly influence thermal stability. The target compound’s rigid methylpiperidinyl group likely enhances thermal resistance compared to linear alkyl derivatives, as bulky groups reduce molecular mobility and delay degradation.

Table 1: Comparative Properties of Oxalamide Derivatives

*Predicted based on analogous compounds in .

Hydrogen Bonding Patterns and Supramolecular Assembly

The oxalamide group forms robust N–H···O interactions, often leading to one-dimensional chains or sheets. In the cobalt complex [Co(C₂O₄)(BPMO)]ₙ, BPMO ligands link Co(II) centers into a 3D architecture stabilized by hydrogen bonds . In contrast, alkyl-substituted oxalamides (e.g., Gly-OXA22-Gly) form simpler linear chains, as their flexible spacers limit structural complexity .

Coordination Chemistry

BPMO derivatives exhibit metal-coordination capabilities via pyridyl nitrogen atoms, enabling applications in coordination polymers . The target compound lacks aromatic N-donor sites but may engage in weaker Lewis acid-base interactions through the piperidine nitrogen. This distinction highlights the trade-off between hydrogen-bonding fidelity and metal-binding versatility in oxalamide design.

Crystallographic and Computational Insights

Structural analyses of oxalamides often employ tools like SHELXL (for refinement) and Mercury (for visualization and packing analysis) . For example, Mercury’s void analysis module could elucidate how the target compound’s substituents influence crystal density compared to BPMO or Gly-OXA22-Gly. Computational studies using graph set analysis (as in ) may further decode hydrogen-bonding motifs.

Research Findings and Implications

- Thermal Stability : Bulky substituents like methylpiperidinyl enhance thermal resistance but may reduce crystallinity due to steric clashes .

- Hydrogen Bonding : Substituents minimally alter oxalamide’s core H-bonding strength but dictate supramolecular topology.

- Applications : The target compound’s rigidity suits high-temperature elastomers, whereas BPMO-like derivatives excel in coordination polymers .

Biological Activity

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activity. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

- Molecular Formula : C12H23N3O2

- Molecular Weight : 241.335 g/mol

- CAS Number : 952974-83-3

Synthesis

The synthesis of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide typically involves the following steps:

- Formation of Intermediate : Reaction of isobutylamine with oxalyl chloride to produce isobutyl oxalamide.

- Substitution Reaction : The intermediate is then reacted with 1-methylpiperidin-4-ylmethylamine under controlled conditions to yield the final product.

This process often requires inert atmospheres and specific solvents such as dichloromethane or tetrahydrofuran to ensure optimal yields and purity.

N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide interacts with various biological targets, potentially modulating enzyme activity and receptor interactions. The compound's piperidine moiety may contribute to its biological effects, making it a candidate for therapeutic applications.

Pharmacological Studies

Recent studies have focused on the compound's pharmacological properties, including:

- Antimicrobial Activity : Investigations into its efficacy against various bacterial strains have shown promising results.

- Anticancer Potential : Preliminary research indicates that the compound may inhibit the proliferation of certain cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antibacterial effects of N1-isobutyl-N2-((1-methylpiperidin-4-yl)methyl)oxalamide against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

-

Cytotoxicity Assay :

- In vitro cytotoxicity assays performed on human cancer cell lines demonstrated that the compound reduced cell viability by approximately 40% at a concentration of 100 µM after 48 hours of exposure.

Data Table: Summary of Research Findings

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial Activity | Disk diffusion method | Effective against Staphylococcus aureus |

| Cytotoxicity | MTT assay | 40% reduction in viability at 100 µM |

| Mechanism Exploration | Molecular docking | Potential interaction with DNA topoisomerase II |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.